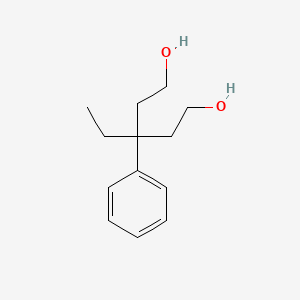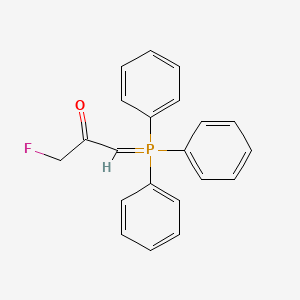
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is an organophosphorus compound characterized by the presence of a fluorine atom, a triphenylphosphoranylidene group, and a propan-2-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with a suitable fluorinated precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its interaction with various molecular targets. The compound’s phosphanylidene group can participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Fluorinated Ketones: Compounds with similar fluorine-containing moieties.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to the combination of a fluorine atom and a triphenylphosphoranylidene group. This structural feature imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
82754-88-9 |
|---|---|
Molekularformel |
C21H18FOP |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
1-fluoro-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C21H18FOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 |
InChI-Schlüssel |
QWMFUAHAHAKFHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


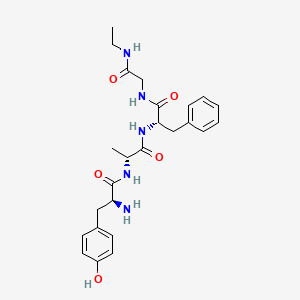

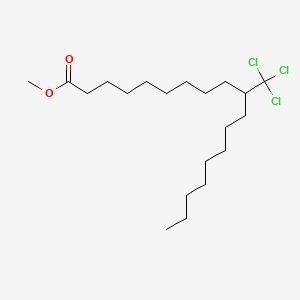

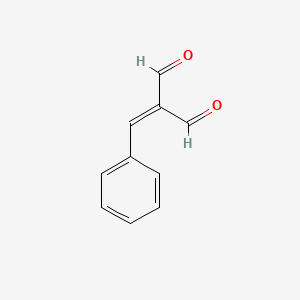

![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
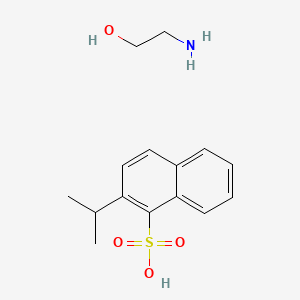
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)

![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)

